2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl group, a 6-phenyl ring, and a 2-sulfanyl bridge connected to an acetamide moiety bearing a 2-methoxy-5-methylphenyl group.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-27-23(29)22-18(13-20(32-22)16-8-6-5-7-9-16)26-24(27)31-14-21(28)25-17-12-15(2)10-11-19(17)30-3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSNMTHKMHYCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a compound belonging to the thienopyrimidine class, known for its complex heterocyclic structure incorporating sulfur and nitrogen atoms. This compound has attracted attention due to its potential biological activities, which may contribute to therapeutic applications in various fields such as oncology, infectious diseases, and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.59 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is pivotal for its biological activity.
Research indicates that the compound may interact with specific molecular targets within biological systems. These interactions often involve:
- Enzyme Inhibition : The compound potentially inhibits key enzymes by binding to their active sites, which blocks substrate access and prevents catalysis.
- Receptor Modulation : It may modulate receptor activity involved in various signaling pathways.
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has shown effectiveness against breast cancer and leukemia models through mechanisms involving cell cycle arrest and apoptosis induction.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit vital enzymes.
Enzyme Inhibition
Significant attention has been given to the compound's role as an inhibitor of cysteine proteases. These enzymes are crucial in various biological processes, including protein degradation and cell signaling. The compound has been included in screening libraries for protease inhibitors, indicating its potential in drug discovery.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell types.
Study 2: Antimicrobial Activity
Research conducted by International Journal of Antimicrobial Agents reported that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.
Comparison with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Compound A | Moderate anticancer | Lacks sulfanyl group |
| Compound B | Strong antimicrobial | Different core structure |
| Compound C | Weak enzyme inhibition | No oxo group |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key Observations:
- Substituent Effects :
- The 3-ethyl group (target compound) may improve metabolic stability compared to bulkier substituents like 3-(3-methoxybenzyl) in .
- The 2-sulfanyl bridge is conserved across analogs (target, ), facilitating hydrogen bonding and π-π interactions.
- Acetamide Moieties : Electron-withdrawing groups (e.g., dichlorophenyl in ) may enhance reactivity, while electron-donating groups (e.g., methoxy in the target compound) could improve solubility.
Physicochemical and Pharmacokinetic Properties
Rationale:
- LogP : Higher in due to the lipophilic 3-methoxybenzyl group. The target compound balances lipophilicity with a smaller ethyl substituent.
- Solubility : The methoxy group in the target compound may marginally improve solubility compared to and , but all remain poorly water-soluble due to aromatic cores.
- Metabolic Stability : Bulky substituents (e.g., benzyl in ) increase susceptibility to oxidative metabolism, whereas ethyl (target) and chlorine () groups enhance stability .
Preparation Methods
Gewald Reaction for Thiophene Precursor Synthesis
The Gewald reaction enables the preparation of 2-aminothiophene-3-carbonitrile derivatives, which serve as precursors for thienopyrimidinones. For the target compound, 2-amino-3-cyano-4-phenylthiophene (A ) is synthesized via a one-pot cyclocondensation of a phenyl-substituted ketone, malononitrile, and elemental sulfur in the presence of a base like morpholine.
Table 1: Gewald Reaction Conditions for Precursor A
Cyclocondensation to Form the Pyrimidinone Ring
Cyclization of A with ethylamine or ethyl formate introduces the 3-ethyl substituent. Formamide-mediated cyclization at 150–180°C for 8–12 hours yields 3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidine (B ).
Equation 1:
Table 2: Cyclization Optimization
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Formamide | 180 | 12 | 78 |
| Ethyl formate | 120 | 24 | 65 |
Introduction of the 2-Sulfanyl Group
The sulfanyl moiety at position 2 is introduced via a thiourea intermediate, followed by cyclization and alkylation.
Thiourea Intermediate Formation
Condensation of B with phenyl isothiocyanate in refluxing ethanol generates the thiourea derivative (C ).
Equation 2:
Cyclization to 2-Thioxo Derivative
Treatment of C with alcoholic potassium hydroxide induces cyclization, yielding the potassium salt of 2-thioxo-thieno[3,2-d]pyrimidin-4-one (D ).
Equation 3:
Table 3: Cyclization Yields Under Basic Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| KOH | EtOH | 4 | 72 |
| NaOH | MeOH | 6 | 58 |
Alkylation with Bromoacetamide Derivative
The final step involves alkylating the thiolate form of D with 2-bromo-N-(2-methoxy-5-methylphenyl)acetamide (E ) to install the sulfanyl-acetamide side chain.
Synthesis of Bromoacetamide (E)
E is prepared by reacting bromoacetyl bromide with 2-methoxy-5-methylaniline in dichloromethane at 0–5°C.
Equation 4:
(Ar = 2-methoxy-5-methylphenyl)
Alkylation Reaction
The potassium salt D is treated with E in dry DMF under nitrogen, yielding the target compound after purification via column chromatography.
Equation 5:
Table 4: Alkylation Optimization
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | KCO | 80 | 68 |
| THF | EtN | 60 | 45 |
Characterization and Analytical Data
Critical spectroscopic data for intermediates and the final product confirm structural integrity:
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves cyclization of thiophene derivatives with pyrimidine precursors. Key steps include:
- Cyclization : Reacting 3-ethyl-4-oxo-thieno[3,2-d]pyrimidine intermediates with sulfanylating agents (e.g., thiourea derivatives) under reflux in ethanol or DMF .
- Acetamide Coupling : Introducing the N-(2-methoxy-5-methylphenyl)acetamide moiety via nucleophilic substitution or amide bond formation, often using coupling agents like EDCI or DCC .
- Characterization : Confirming purity and structure via / NMR (e.g., δ 10.10 ppm for NHCO in DMSO-d), mass spectrometry (e.g., [M+H] at m/z 344.21), and elemental analysis (C, N, S content) .
Q. What spectroscopic techniques are critical for verifying the compound’s structural integrity?
- NMR Spectroscopy : NMR identifies protons on aromatic rings (δ 7.28–7.82 ppm), the acetamide NH (δ 10.10 ppm), and the thienopyrimidine scaffold. NMR confirms carbonyl (C=O at ~170 ppm) and sulfur-containing groups .
- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1650–1750 cm, S-H stretch at ~2550 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What structural features contribute to its potential bioactivity?
- Thienopyrimidine Core : A fused thieno-pyrimidine ring system enables π-π stacking with biological targets .
- Sulfanyl Linker : Enhances redox activity and metal coordination potential .
- Substituent Effects : The 2-methoxy-5-methylphenyl group improves lipophilicity and target selectivity, while the 3-ethyl-4-oxo moiety influences steric interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structural analogs?
- Comparative SAR Studies : Systematically vary substituents (e.g., methoxy vs. methyl groups) and evaluate activity against targets like kinases or GPCRs .
- Computational Docking : Use molecular dynamics simulations to predict binding modes and explain discrepancies in IC values across analogs .
- In Vitro Validation : Perform dose-response assays under standardized conditions (e.g., ATP concentration in kinase assays) to isolate confounding variables .
Q. What experimental strategies optimize reaction yields and purity in multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like solvent polarity (e.g., DMF vs. THF), temperature (70–100°C), and catalyst loading (e.g., 5–10 mol% Pd(OAc)) .
- Purification Techniques : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate intermediates with >95% purity .
- In-Line Monitoring : Employ LC-MS or FTIR to track reaction progress and minimize side products .
Q. How do structural modifications address solubility limitations in biological assays?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability in cell-based assays .
- Salt Formation : Prepare hydrochloride or sodium salts via acid/base titration to improve pharmacokinetic profiles .
Q. What computational tools predict metabolic stability and toxicity profiles?
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (target: 2–4), CYP450 inhibition, and hERG channel binding .
- Metabolic Pathway Mapping : Employ GLORY or MetaSite to identify likely Phase I/II metabolites (e.g., sulfoxide formation at the thioether group) .
Data Contradiction and Validation
Q. How should researchers interpret conflicting data on kinase inhibition across analogs?
- Assay Standardization : Control variables like ATP concentration (1 mM vs. 10 mM) and incubation time (30–60 min) to ensure reproducibility .
- Orthogonal Assays : Validate hits using thermal shift assays (TSA) or SPR to confirm direct target engagement .
- Structural Analysis : Compare X-ray co-crystallography data of analogs bound to kinases (e.g., EGFR or Aurora B) to identify critical binding motifs .
Q. What methodologies validate target specificity in complex biological matrices?
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) with streptavidin pull-down/MS to identify off-target interactions .
- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., PI3K isoforms) to confirm on-target effects .
Methodological Innovations
Q. How can machine learning accelerate SAR studies for this compound class?
- Feature Engineering : Train models on descriptors like electronegativity, polar surface area, and H-bond donors/acceptors .
- Generative Chemistry : Use REINVENT or GENTRL to design novel analogs with predicted improved potency (e.g., IC < 100 nM) .
Q. What advanced techniques elucidate reaction mechanisms in its synthesis?
- Isotope Labeling : Track -labeled intermediates via NMR to map cyclization pathways .
- In Situ IR : Monitor thiourea decomposition and intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
